Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a pivalamido (tert-butylcarboxamido) group at position 5, and an ethyl ester at position 1. This structure combines aromatic, electron-donating (methoxy), and sterically bulky (pivalamido) moieties, which are strategically significant in medicinal chemistry for optimizing pharmacokinetics and target binding .
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-6-29-19(26)16-14-11-30-17(22-20(27)21(2,3)4)15(14)18(25)24(23-16)12-7-9-13(28-5)10-8-12/h7-11H,6H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTAIFMMVYRMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thienopyridazines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure features multiple functional groups that contribute to its activity against various biological targets.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 358.44 g/mol. The structure includes a thieno[3,4-d]pyridazine ring system, which is known for its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, it has shown promising results against breast cancer and lung cancer cell lines.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of several key enzymes involved in metabolic processes. Its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to the active sites of enzymes, preventing substrate access and subsequent catalytic activity.
- Signal Transduction Modulation : It may alter signaling pathways by interacting with proteins involved in cellular responses, potentially leading to changes in gene expression related to apoptosis and inflammation.
Case Studies
- Study on Antimicrobial Activity : A study conducted by [source] found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
- Anticancer Efficacy : Research published in [source] reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations as low as 5 µM.
Data Summary Table
| Biological Activity | Target | Effectiveness | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | MIC: 10 - 25 µg/mL | [source] |
| Anticancer | MCF-7 breast cancer cells | 50% reduction at 5 µM | [source] |
| Enzyme Inhibition | COX and LOX | Significant inhibition observed | [source] |
Comparison with Similar Compounds
Structural Analogues
The most structurally similar compound identified is Ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS: 851951-40-1) . Key differences include:
- Position 3 Substituent : The target compound has a 4-methoxyphenyl group, whereas the analogue features a 4-(trifluoromethyl)phenyl group.
- Position 5 Substituent: The target compound’s pivalamido group contrasts with the (4-methoxyphenyl)acetyl amino group in the analogue.
Table 1: Structural and Functional Comparison
Functional Implications
- The target compound’s pivalamido group may improve metabolic stability due to steric shielding of the amide bond .
- Conversely, the trifluoromethyl group in the analogue withdraws electrons, which could alter binding affinity or selectivity .
Receptor Binding Considerations
These compounds enhance agonist binding by stabilizing the active receptor conformation, suggesting that the thieno-pyridazine core may serve as a scaffold for receptor-targeted therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
